![molecular formula C11H17N3O2 B12613028 N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea CAS No. 919996-62-6](/img/structure/B12613028.png)
N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea
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Overview
Description
N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is considered efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Histone Deacetylases
N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea derivatives have been investigated as potential inhibitors of human histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in various cancers. Studies have demonstrated that certain derivatives exhibit potent inhibitory activity, with IC50 values less than 400 nM in enzyme assays, indicating their potential as anticancer agents .
Compound Name | IC50 (nM) | Cancer Cell Line | Maximum Tolerated Dose (MTD) |
---|---|---|---|
NVP-LAQ824 | < 750 | HCT116 | ≥ 100 mg/kg |
Compound 9 | < 400 | A549 | High MTD |
Case Study: Clinical Trials
One notable compound, NVP-LAQ824, has progressed into clinical trials due to its significant dose-related activity in xenograft models for colon and lung tumors. Its high MTD and low toxicity profile make it a promising candidate for further development in cancer therapy .
Polymer Science
Moisturizing Agents in Formulations
this compound is utilized in aqueous polymer compositions to enhance moisture retention. Hydroxyalkyl ureas, including this compound, are known to improve the hydration properties of formulations applied to skin and hair, acting as effective moisturizers .
Application Area | Benefits |
---|---|
Skin Care Products | Improves moisture retention |
Hair Care Formulations | Enhances hydration |
Textile Treatments | Increases moisture adsorbency |
Case Study: Textile Treatments
The use of hydroxyalkyl ureas in textile treatments has shown promising results in enhancing fabric feel and moisture retention. These compounds help maintain the integrity of textiles under varying environmental conditions, thus extending their lifespan .
Agricultural Applications
Seed Coating and Plant Protection
this compound has been explored for its potential use in agricultural applications, particularly as a seed coating agent. The compound aids in freeze-thaw stability, protecting seeds during adverse weather conditions .
Application Area | Functionality |
---|---|
Seed Coating | Enhances freeze-thaw stability |
Crop Protection | Prevents root freezing |
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea involves its ability to interact with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biochemical and physiological effects, such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-3-methyl-N-phenylaniline: This compound shares a similar structure but differs in its functional groups and overall reactivity.
N-Methyl-3-phenyl-3-hydroxypropylamine: Another structurally related compound with different chemical properties and applications.
Uniqueness
N-Hydroxy-N’-{3-[methyl(phenyl)amino]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various organic reactions involving urea derivatives and substituted amines. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds with similar urea functionalities exhibit significant antitumor properties. For instance, derivatives of urea have shown broad-spectrum antitumor activity with varying GI50 values across different cancer cell lines. A study highlighted that certain urea derivatives demonstrated selective cytotoxicity against non-small cell lung cancer and other malignancies, suggesting that N-hydroxy derivatives may also possess similar properties .
Compound | Cell Line | GI50 (μM) |
---|---|---|
Compound 1 | EKVX (Lung Cancer) | 1.7 |
Compound 2 | RPMI-8226 (Leukemia) | 21.5 |
Compound 3 | OVCAR-4 (Ovarian) | 25.9 |
Histone Deacetylase Inhibition
N-Hydroxy compounds are known to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer progression. A related study demonstrated that N-hydroxy derivatives exhibited IC50 values below 400 nM in HDAC inhibition assays, indicating their potential as therapeutic agents in cancer treatment .
Antibacterial and Antifungal Activity
Recent investigations into the antibacterial properties of urea derivatives reveal promising results. Compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values in the low microgram range against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.03 - 0.06 |
Escherichia coli | 0.25 - 1 |
Case Study 1: Antitumor Efficacy in Xenograft Models
A study evaluated the antitumor efficacy of a related compound in HCT116 human colon tumor xenograft models. The compound demonstrated significant dose-related activity with a maximum tolerated dose (MTD) exceeding 100 mg/kg, highlighting its potential for clinical application .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of synthesized monomeric alkaloids, several compounds displayed potent antimicrobial activity against various pathogens, including those resistant to conventional antibiotics. The study emphasized the importance of structural modifications in enhancing biological activity .
Properties
CAS No. |
919996-62-6 |
---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-hydroxy-3-[3-(N-methylanilino)propyl]urea |
InChI |
InChI=1S/C11H17N3O2/c1-14(10-6-3-2-4-7-10)9-5-8-12-11(15)13-16/h2-4,6-7,16H,5,8-9H2,1H3,(H2,12,13,15) |
InChI Key |
PQNPZLYUQZDYGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC(=O)NO)C1=CC=CC=C1 |
Origin of Product |
United States |
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